molecular formula C11H10F2N2OS B7584347 (2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

(2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

Cat. No.: B7584347
M. Wt: 256.27 g/mol
InChI Key: RQGVAXUTZHBYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone, also known as DFDIM, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

(2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone exerts its effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer’s disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In Alzheimer’s disease, this compound inhibits the aggregation of amyloid-beta peptides, which is a crucial step in the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone in lab experiments include its potency, specificity, and ease of synthesis. However, one limitation is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and toxicity.

Future Directions

Include the development of (2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone derivatives, in vivo studies, and combination therapy with other drugs.

Synthesis Methods

(2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,3-difluoronitrobenzene with 2-methylsulfanyl-1H-imidazole-4-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with a base to obtain the final product, this compound.

Scientific Research Applications

(2,3-Difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. Studies have shown that this compound can induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential in the treatment of neurological disorders such as Alzheimer’s disease by inhibiting the aggregation of amyloid-beta peptides.

Properties

IUPAC Name

(2,3-difluorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c1-17-11-14-5-6-15(11)10(16)7-3-2-4-8(12)9(7)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVAXUTZHBYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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